molecular formula C7H3FINS B1445467 4-Fluoro-2-iodobenzo[d]thiazole CAS No. 1188077-59-9

4-Fluoro-2-iodobenzo[d]thiazole

Cat. No. B1445467
CAS RN: 1188077-59-9
M. Wt: 279.08 g/mol
InChI Key: GGSANUIWQDTJJX-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodobenzo[d]thiazole is a chemical compound with the molecular formula C7H3FINS . It’s a derivative of thiazole, a five-membered heterocyclic compound, which contains sulfur and nitrogen at position-1 and -3 .


Molecular Structure Analysis

Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .

Scientific Research Applications

1. Synthetic Applications

4-Fluoro-2-iodobenzo[d]thiazole and related compounds have been extensively used in synthetic chemistry. For instance, the synthesis of 2-arylamino-4-fluoroarylthiazoles through condensation reactions has been reported. These compounds showed promising antifungal activity against Aspergillus niger and Aspergillus flavus (Khan & Bahel, 1976). Additionally, the synthesis of novel 2,4-disubstituted-[1,3]-thiazole derivatives has been achieved, exhibiting significant antimicrobial and cytotoxic activities (Sumangala et al., 2012).

2. Fluorescence and Electrochromic Properties

Thiazolothiazole fluorophores related to 4-Fluoro-2-iodobenzo[d]thiazole have been studied for their strong blue fluorescence and reversible electrochromism. These properties make them attractive for multifunctional optoelectronic applications (Woodward et al., 2017).

3. Pharmaceutical Research

In pharmaceutical research, compounds related to 4-Fluoro-2-iodobenzo[d]thiazole have shown promise. For example, a study on fluorinated 2-(4-aminophenyl)benzothiazoles revealed potent cytotoxicity in breast cancer cell lines, highlighting their potential as antitumor agents (Hutchinson et al., 2001).

4. Sensing and Detection Applications

Compounds derived from 4-Fluoro-2-iodobenzo[d]thiazole have been used in the development of sensors. For instance, thiazole derivatives functionalized graphene decorated with fluorine@SnO2 nanoparticles showed superior performance in the detection of heavy metal ions, such as Cu2+ (Cui et al., 2018).

5. Luminescent and Structural Properties in Lanthanide Complexes

The effect of 4-fluorobenzoate ligands, related to 4-Fluoro-2-iodobenzo[d]thiazole, on the luminescent and structural properties of lanthanide complexes has been investigated. The study revealed that the halogen of ligand molecules modifies the symmetry around the europium ion, affecting luminescent properties (Monteiro et al., 2015).

properties

IUPAC Name

4-fluoro-2-iodo-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FINS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSANUIWQDTJJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FINS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-iodobenzo[d]thiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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